Obtucarbamate B
Overview
Description
Obtucarbamate B is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitussive Activity
Obtucarbamate B is derived from Obtucarbamate A, which has demonstrated antitussive properties. Research involving the synthesis and evaluation of Obtucarbamate A derivatives, including this compound, indicates that these compounds possess significant antitussive activity. The study highlights the potential application of Obtucarbamate derivatives as new antitussive agents, providing a basis for further exploration in this area (Ma et al., 2020).
Carbamate Derivatives in Marine Organisms
A study on the South China Sea gorgonian coral Melitodes squamata revealed the presence of five carbamate derivatives, including Obtucarbamates C, D, A, and B. The investigation into these compounds, obtained from marine natural sources, adds to the understanding of the chemical diversity in marine organisms and their potential biomedical applications. The study also discusses the possible biosynthesis routes of these compounds, although specific applications in biomedical research were not detailed in this context (Huang et al., 2012).
Mechanism of Action
Safety and Hazards
Obtucarbamate B is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It is very toxic if swallowed, irritating to the skin, and can cause serious damage to the eyes. Prolonged exposure can lead to serious damage to health. There is a possible risk of impaired fertility and harm to an unborn child .
Properties
IUPAC Name |
methyl N-[3-(methoxycarbonylamino)-2-methylphenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-7-8(12-10(14)16-2)5-4-6-9(7)13-11(15)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNLWOJZIPJIQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC)NC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.